molecular formula C9H16O B2850445 2-(Bicyclo[4.1.0]heptan-2-yl)ethan-1-ol CAS No. 2174000-20-3

2-(Bicyclo[4.1.0]heptan-2-yl)ethan-1-ol

Cat. No.: B2850445
CAS No.: 2174000-20-3
M. Wt: 140.226
InChI Key: AFOFPDRRIBNHAS-UHFFFAOYSA-N
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Description

2-(Bicyclo[4.1.0]heptan-2-yl)ethan-1-ol is a specialized organic compound with the molecular formula C9H16O and a molecular weight of 140.22 . This molecule features a bicyclo[4.1.0]heptane ring system, a rigid structure incorporating a cyclopropane ring fused to a cyclohexane ring, which is functionalized with an ethanol chain . The unique steric and electronic properties of the bicyclic scaffold make this compound a valuable intermediate in organic synthesis and materials science research. It holds significant potential for the development of novel pharmacologically active molecules, fragrances, and ligands for catalysis. Researchers utilize this compound in the synthesis of more complex structures, leveraging its functional group for further chemical modifications. The rigid bicyclic core is of particular interest for studying conformational control and steric effects in molecular design. According to its safety data, this product is labeled "For Research Use Only," meaning it is intended for use in laboratory research and not for diagnostic, therapeutic, or personal use . The product is supplied with the MDL number MFCD31617011 .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(2-bicyclo[4.1.0]heptanyl)ethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16O/c10-5-4-7-2-1-3-8-6-9(7)8/h7-10H,1-6H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFOFPDRRIBNHAS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CC2C(C1)CCO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

140.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanistic Investigations of Reactions Involving 2 Bicyclo 4.1.0 Heptan 2 Yl Ethan 1 Ol Scaffolds

Cyclopropylcarbinyl Rearrangements in Bicyclo[4.1.0]heptane Systems

The cyclopropylcarbinyl moiety, inherent to the bicyclo[4.1.0]hept-2-yl system, is prone to rapid rearrangement upon the formation of a reactive intermediate at the adjacent carbon. This reactivity is a cornerstone of its chemistry, proceeding through both cationic and radical pathways.

Carbocationic Pathways and Intermediates (e.g., Cyclopropylcarbinyl vs. Bicyclobutonium Cations)

When a carbocation is generated adjacent to the cyclopropane (B1198618) ring in a bicyclo[4.1.0]heptane system, it can undergo complex rearrangements. documentsdelivered.com Computational and experimental studies indicate that cyclopropylcarbinyl cations are stable intermediates in these reactions. researchgate.net These cations can undergo multiple rearrangement pathways, including ring openings to form homoallylic cations. researchgate.net

In the context of the 2-bicyclo[4.1.0]heptyl system, the initially formed secondary carbocation can rearrange. The nature of the intermediates involved has been a subject of considerable investigation. While bicyclobutonium structures have been proposed, computational studies suggest they are high-energy transition states rather than true intermediates. researchgate.net The kinetically favored pathway often involves direct nucleophilic attack on the chiral cyclopropylcarbinyl cation. However, if the activation barriers for rearrangement are low enough, they can become competitive with nucleophilic capture, leading to a loss of stereospecificity and the formation of rearranged products. researchgate.net For example, acid-catalyzed solvolysis of bicyclobutane derivatives often proceeds through such cationic intermediates, leading to complex product mixtures. acs.org

The formation of cation-derived rearrangement products, such as 3-cycloheptenol, has been observed in reactions involving bicyclo[4.1.0]heptane systems, providing evidence for these cationic pathways. researchgate.net The detection of rearranged oxygenation products in the oxidation of substituted bicyclo[4.1.0]heptanes also provides unambiguous evidence for the involvement of cationic intermediates. acs.orgresearchgate.net One-electron oxidation of a carbon radical can lead to a cationic intermediate that, after rearrangement, is trapped by a nucleophile. acs.orgsemanticscholar.org

Intermediate TypeRole in RearrangementEvidence
Cyclopropylcarbinyl Cation Stable intermediateComputational studies researchgate.net, observation of rearranged products documentsdelivered.comresearchgate.net
Bicyclobutonium Ion High-energy transition stateComputational studies indicate it is not a stable intermediate researchgate.net
Homoallylic Cation Product of ring-openingCan be formed from the cyclopropylcarbinyl cation researchgate.net

Radical Pathways and Radical Anion Intermediates

Bicyclo[4.1.0]heptane systems can also react via radical intermediates. The cyclopropylcarbinyl radical is a key species in these transformations, known for its rapid ring-opening. semanticscholar.org The generation of radical anions from corresponding ketones, for instance by using lithium in liquid ammonia, is a common method to initiate these pathways. ucl.ac.uk This reductive ring-opening can lead to alcohol products. ucl.ac.uk

For example, the reduction of 2-chlorobicyclo[4.1.0]heptane results in the formation of 3-methylcyclohexene, a product of a radical rearrangement. ucl.ac.uk Similarly, radical rearrangements have been investigated in various bicyclo[n.l.0]alk-2-yl radicals. ucl.ac.uk The formation of products derived from radical rearrangement, such as (2-cyclohexenyl)methanol, has been noted in enzymatic reactions involving norcarane (B1199111) probes, although this can sometimes conflict with other mechanistic evidence. researchgate.net

In some cases, both radical and cationic pathways can be operative. For instance, in the oxygenation of 1-methylbicyclo[4.1.0]heptane, the initially formed carbon radical can undergo not only the typical OH rebound but also a one-electron oxidation to a cationic intermediate, which then rearranges. acs.orgsemanticscholar.org

Radical SpeciesMethod of GenerationConsequence
Cyclopropylcarbinyl Radical H-atom abstraction acs.orgsemanticscholar.org, reduction of halides ucl.ac.ukRapid ring-opening and rearrangement
Radical Anion (Ketyl) Reduction of ketones (e.g., with Li/NH₃ or SmI₂) ucl.ac.ukReductive ring-opening of the cyclopropane ring

Mechanistic Implications of Stereoelectronic Control

Stereoelectronic effects play a crucial role in directing the regioselectivity of ring-opening reactions in bicyclo[4.1.0]heptane systems, particularly in radical pathways. ucl.ac.uk The principle of stereoelectronic control dictates that for a bond to be cleaved, it must be aligned parallel to the p-orbital of the radical center. This requirement for optimal orbital overlap determines which of the cyclopropane C-C bonds breaks.

In the lithium-in-ammonia-mediated ring opening of 7-methylenebicyclo[4.1.0]heptan-2-one, products arising from the cleavage of the exocyclic bond are formed under stereoelectronic control. ucl.ac.uk However, cleavage of the endocyclic bond can also occur, leading to cycloheptyl derivatives via a lower-energy allylic radical, indicating a competition between kinetically controlled (stereoelectronic) and thermodynamically controlled pathways. ucl.ac.uk Reduction of 2-chlorobicyclo[4.1.0]heptane also proceeds in accord with stereoelectronic preference to give the expected rearranged product. ucl.ac.uk These stereoelectronically-controlled ring openings can also be observed under different reaction conditions, such as the formation of ring-expanded allylic dihalides from gem-dihalocyclopropanes. metu.edu.tr

Strain-Release Mechanisms in Bicyclo[4.1.0]heptane Derivatives

The inherent ring strain of the bicyclo[4.1.0]heptane scaffold, estimated to be over 40 kcal/mol, is a powerful thermodynamic driving force for reactions that lead to ring-opening or expansion. researchgate.net This strain energy can be harnessed to achieve a variety of chemical transformations.

Chemoselective C-C Bond Activation

The activation of the strained C-C bonds of the cyclopropane ring is a key strategy for the functionalization of bicyclo[4.1.0]heptane derivatives. Transition metals are particularly effective at promoting these reactions. For instance, rhodium complexes can catalyze the regioselective C-C bond activation of aminocyclopropanes. acs.org The reaction proceeds via oxidative addition of the C-C bond to the low-valent metal center, forming a metallacycle intermediate which can then undergo further transformations like carbonylative C-N bond formation to yield seven- and eight-membered lactams. acs.org

A proposed mechanism for such transformations involves the transition metal complex acting as a selective Lewis acid, attacking the bicyclic system to generate a cyclopropylcarbinyl-type cation while cleaving a C-C bond. researchgate.net This is consistent with experiments where the intermediate was trapped by a nucleophilic solvent. researchgate.net The chemoselectivity of C-C bond activation allows for the synthesis of complex molecular architectures from the relatively simple bicyclic starting material.

Ring-Opening Reactions of Strained Systems

The release of strain is a primary driver for various ring-opening reactions of the bicyclo[4.1.0]heptane system. These reactions can be initiated photochemically, thermally, or with various reagents. rsc.orgasianpubs.org For example, aza- and oxa-bicyclo[4.1.0]heptanes readily undergo ring expansion reactions with hydrazine (B178648) to afford valuable heterocyclic frameworks. rsc.org

Acid-catalyzed ring-opening is also a common transformation. Treatment of tricyclo[4.1.0.0²,⁷]heptane systems with acid leads to norcarane and homoallylic structures. asianpubs.org In the synthesis of a model for the natural product cyclocitrinol, the bicyclo[4.4.1]undecane skeleton was formed through a ring-opening reaction of a bicyclo[4.1.0]heptane substructure, highlighting the synthetic utility of these strain-releasing transformations. thieme-connect.com Even light can induce ring-opening and rearrangement reactions in these systems. acs.org

Reaction TypeInitiator/CatalystDriving ForceOutcome
Carbonylative N-Heterocyclization Rhodium catalyst acs.orgStrain release, formation of stable rhodacycleFormation of medium-sized lactams acs.org
Ring Expansion Nucleophiles (e.g., hydrazine) rsc.orgStrain releaseFormation of larger heterocyclic rings rsc.org
Acid-Catalyzed Rearrangement Brønsted or Lewis acids asianpubs.orgthieme-connect.comStrain release, formation of stable carbocationsFormation of rearranged bicyclic or monocyclic products asianpubs.org
Photochemical Rearrangement UV light acs.orgElectronic excitation, strain releaseFormation of rearranged isomers acs.org

Semi-Pinacol Rearrangements in Bicyclic Alcohols

The semi-pinacol rearrangement is a valuable carbon-carbon bond-forming reaction that involves the 1,2-migration of a hydrogen or an alkyl group in an alcohol, leading to the formation of a ketone or an aldehyde. synarchive.comwikipedia.org This rearrangement is typically initiated by the formation of an electrophilic center adjacent to a carbon atom bearing a hydroxyl group. synarchive.com In the context of bicyclic alcohols such as those derived from the bicyclo[4.1.0]heptane scaffold, these rearrangements can be triggered under acidic conditions, often leading to ring expansion or contraction, driven by the release of ring strain.

The general mechanism of a semi-pinacol rearrangement involves the protonation of the hydroxyl group, followed by the departure of a water molecule to generate a carbocation. Subsequently, a 1,2-shift of an adjacent alkyl or hydride relocates the positive charge, which is then quenched by the formation of a carbonyl group. masterorganicchemistry.com For a substrate like 2-(Bicyclo[4.1.0]heptan-2-yl)ethan-1-ol, the formation of a primary carbocation upon dehydration is less favorable. However, if a secondary or tertiary alcohol is present on the bicyclic system, or if an alternative route to a carbocation is available, rearrangement becomes more plausible.

In a related bicyclic system, the rearrangement of 6,6-dibromobicyclo[4.1.0]hexane has been studied, highlighting the propensity of these strained rings to undergo skeletal reorganization. bham.ac.uk For the this compound scaffold, a hypothetical semi-pinacol rearrangement could be envisioned if the hydroxyl group were positioned on the bicyclic ring itself, for instance, at the C2 position. In such a scenario, the formation of a carbocation at C2 could induce the migration of one of the cyclopropane bonds, leading to a ring-expanded cycloheptanone (B156872) derivative. The regioselectivity of such a rearrangement would be influenced by the relative stability of the resulting carbocation and the stereoelectronic alignment of the migrating bond.

Wagner-Meerwein Rearrangements in Bicyclic Systems

Wagner-Meerwein rearrangements are a class of carbocation-mediated 1,2-rearrangements where a hydrogen, alkyl, or aryl group migrates from one carbon to an adjacent carbon atom. wikipedia.org These rearrangements are fundamental in the chemistry of bicyclic terpenes and other strained polycyclic systems. wikipedia.org The driving force is the formation of a more stable carbocationic intermediate. wikipedia.org

In the bicyclo[4.1.0]heptane system, the generation of a carbocationic center can trigger a cascade of Wagner-Meerwein shifts. For instance, solvolysis of a derivative of this compound, where the hydroxyl group is converted to a good leaving group, could lead to the formation of a carbocation at the exocyclic carbon. While this primary carbocation is inherently unstable, a 1,2-hydride shift from the C2 position of the bicyclic ring would lead to a more stable tertiary carbocation.

Furthermore, the generation of a carbocation directly on the bicyclic framework, for example at C2, could initiate a rearrangement involving the migration of one of the C-C bonds of the cyclopropane ring. This would result in a ring expansion, transforming the bicyclo[4.1.0]heptane skeleton into a cycloheptene (B1346976) derivative. The stereochemistry of the migrating group is retained during the rearrangement. wikipedia.org The ultimate product distribution in such reactions is often a complex mixture, reflecting the competition between different rearrangement pathways and nucleophilic trapping of the various carbocationic intermediates. Studies on the solvolysis of bicyclo[4.1.0]heptane derivatives have provided insights into the behavior of the corresponding carbocationic intermediates and their propensity to undergo such rearrangements. kisti.re.kr

Nucleophilic and Electrophilic Reactivity Profiles

The reactivity of the this compound scaffold is dictated by the interplay of its constituent functional groups and the strained bicyclic core. The hydroxyl group can act as a nucleophile or be converted into a leaving group, while the C-H bonds adjacent to the cyclopropane ring exhibit unique reactivity due to electronic effects imparted by the three-membered ring.

The synthesis of this compound can be envisioned through the nucleophilic addition of an appropriate organometallic reagent to a ketone precursor, such as 1-(bicyclo[4.1.0]heptan-2-yl)ethanone. The carbonyl group of the ketone is electrophilic and susceptible to attack by nucleophiles like Grignard reagents or organolithium compounds.

The reaction proceeds via the formation of a tetrahedral intermediate, where the nucleophile has formed a new carbon-carbon bond with the carbonyl carbon. Subsequent protonation of the resulting alkoxide during aqueous workup yields the tertiary alcohol. The stereochemical outcome of such an addition is influenced by the steric hindrance imposed by the bicyclic framework. The nucleophile will preferentially attack from the less hindered face of the carbonyl group, potentially leading to a diastereomeric mixture of alcohol products. The relative proportions of these diastereomers would depend on the specific nucleophile used and the reaction conditions.

Ketone Precursor Nucleophile Product Key Reaction Steps
1-(Bicyclo[4.1.0]heptan-2-yl)ethanonee.g., Methylmagnesium bromide2-(Bicyclo[4.1.0]heptan-2-yl)propan-2-ol1. Nucleophilic attack on carbonyl carbon. 2. Formation of tetrahedral alkoxide intermediate. 3. Protonation to yield the alcohol.
Bicyclo[4.1.0]heptan-2-onee.g., Ethylmagnesium bromide2-Ethylbicyclo[4.1.0]heptan-2-ol1. Nucleophilic attack on carbonyl carbon. 2. Formation of tetrahedral alkoxide intermediate. 3. Protonation to yield the alcohol.

A notable feature of the bicyclo[4.1.0]heptane system is the enhanced reactivity of the C-H bonds adjacent to the cyclopropane ring towards insertion reactions. nih.gov Studies have shown that the reaction of bicyclo[4.1.0]heptane with dichloro- or dibromocarbene leads to the preferential insertion into the endo C-H bonds at the carbon atoms alpha to the three-membered ring. nih.govresearchgate.net This regioselectivity is attributed to the favorable overlap between the Walsh orbitals of the cyclopropane ring and the adjacent endo C-H bonds, which effectively "activates" these bonds towards carbene insertion. nih.govresearchgate.net

The mechanism of this insertion is believed to involve a concerted process where the carbene inserts into the C-H bond, leading to the formation of a new dihalomethyl-substituted bicyclo[4.1.0]heptane. The presence of an ethyl group at the C2 position, as in a derivative of the title compound, would provide additional C-H bonds for potential insertion. Based on the established reactivity patterns, insertion would be expected to occur at the C-H bonds of the ethyl group as well as the endo C-H bonds of the bicyclic ring.

Substrate Carbene Major Insertion Product(s) Reference
Bicyclo[4.1.0]heptaneDichlorocarbene (:CCl₂)endo-2-(Dichloromethyl)bicyclo[4.1.0]heptane nih.govresearchgate.net
Bicyclo[4.1.0]heptaneDibromocarbene (:CBr₂)endo-2-(Dibromomethyl)bicyclo[4.1.0]heptane nih.govresearchgate.net

The significant ring strain inherent in the cyclopropane moiety of the bicyclo[4.1.0]heptane scaffold makes it susceptible to homolytic cleavage under radical conditions. ucl.ac.uk The formation of a radical adjacent to the cyclopropane ring, a so-called cyclopropylcarbinyl radical, can lead to a rapid ring-opening rearrangement to form a more stable homoallylic radical. ucl.ac.uk

In the context of this compound, abstraction of the hydroxyl hydrogen followed by a subsequent reaction could generate a radical at the C1 of the ethan-1-ol side chain. This would result in a cyclopropylcarbinyl-type radical. The subsequent homolytic cleavage of one of the adjacent C-C bonds of the cyclopropane ring would relieve ring strain and lead to a ring-opened radical intermediate. The regioselectivity of the ring opening is governed by the stability of the resulting radical. Cleavage of the more substituted internal bond of the cyclopropane ring is often favored as it leads to a more stable radical intermediate.

For instance, reductive ring-opening of related cyclopropyl (B3062369) ketone systems with reagents like samarium(II) iodide has been shown to proceed via cleavage of the more substituted bond to give the thermodynamically more stable product. ucl.ac.uk A similar outcome would be anticipated for radical reactions involving the this compound scaffold, leading to the formation of functionalized cycloheptene derivatives.

Computational and Theoretical Studies on Bicyclo 4.1.0 Heptane Alcohols

Density Functional Theory (DFT) Calculations for Reaction Mechanisms and Energetics

Density Functional Theory (DFT) has emerged as a robust and widely used method for investigating the electronic properties, reaction mechanisms, and thermodynamics of bicyclo[4.1.0]heptane systems. smolecule.com DFT calculations are instrumental in modeling the behavior of electrons within a molecule to predict its chemical properties and reactivity. For bicyclic compounds, these methods are employed to map out potential energy surfaces, identify transition states, and determine the favorability of different isomers and reaction pathways.

A notable application of DFT is in the study of C(sp³)–H bond oxygenation reactions of bicyclo[n.1.0]alkanes, including bicyclo[4.1.0]heptane. semanticscholar.orgacs.orgresearchgate.net These studies provide a detailed picture of how reagents interact with the bicyclic framework and lead to the formation of alcohol products.

Computational models are crucial for predicting the regio- and site-selectivity of organic reactions. rsc.org In the context of bicyclo[4.1.0]heptane, DFT calculations have successfully rationalized experimentally observed selectivities. For instance, in the oxidation of bicyclo[4.1.0]heptane, a diastereoselective formation of the alcohol product resulting from C2–H bond hydroxylation is observed. semanticscholar.orgacs.orgresearchgate.net

Theoretical studies on the oxidation of the bicyclo[4.1.0]heptane motif have shown selective hydroxylation at the α-C–H bond that is cis to the cyclopropane (B1198618) moiety. semanticscholar.orgacs.org This preference is explained by hyperconjugative interactions that activate specific C-H bonds. semanticscholar.orgacs.org The computational results show a strong preference for the oxygenation of C2–H bonds over C3–H bonds, aligning with experimental findings. acs.org

Table 1: Predicted Selectivity in the Oxidation of Bicyclo[4.1.0]heptane

FeatureComputational PredictionRationale
Site-selectivity Preferential oxidation at the C2 positionLower activation energy for C2-H bond abstraction
Diastereoselectivity Hydroxylation at the C-H bond cis to the cyclopropane ringStabilizing hyperconjugative interactions with Walsh orbitals

The prediction of reaction outcomes is closely tied to the analysis of the energy barriers that must be overcome. DFT calculations allow for the precise determination of activation free energies (ΔG‡) and the geometry of the corresponding transition states.

In studies of bicyclo[4.1.0]heptane oxidation, the observed good-to-outstanding site-selectivities and diastereoselectivities are paralleled by the calculated activation free energies for the respective reaction pathways. researchgate.net For example, the stronger activation of the cis C2–H bond compared to the trans one is corroborated by calculated activation free energy differences (ΔΔG‡). acs.org These calculations can quantify the energy barriers for different pathways, providing insight into how factors may modify reaction mechanisms. Theoretical calculations on related bicyclic systems have also been used to determine activation barriers for ring-opening reactions. metu.edu.tr

Table 2: Calculated Activation Free Energy Differences (ΔΔG‡) for C-H Bond Activation in Bicyclo[n.1.0]alkanes

SubstrateMost Activated C-H BondΔΔG‡ (kcal/mol)Reference
Bicyclo[3.1.0]hexanecis C2-H0 acs.org
Bicyclo[4.1.0]heptanecis C2-H0 acs.org
Bicyclo[5.1.0]octanetrans C2-H0 semanticscholar.org
Bicyclo[6.1.0]nonanetrans C2-H0 semanticscholar.org

Note: ΔΔG‡ values are relative to the most activated C-H bond for each substrate.

Beyond transition states, DFT is used to investigate the stability and structure of reaction intermediates. In certain oxidations of bicyclo[4.1.0]heptane derivatives, the detection of rearranged products provides unambiguous evidence for the involvement of cationic intermediates. semanticscholar.orgacs.org Computational studies support these findings, showing that the formation of these cationic intermediates is associated with specific stabilizing hyperconjugative interactions between the incipient carbon radical and the cyclopropane C−C bonding orbitals. semanticscholar.org

Conformational analysis, which identifies the stable arrangements of atoms (conformers) and their relative energies, is also a key aspect. Computational modeling studies on bicyclo[4.1.0]heptan-2-ol have been used to understand its conformational preferences. smolecule.com Theoretical calculations on related bicyclic epoxides have also demonstrated the existence of multiple stable conformers, highlighting how the orientation of functional groups influences the molecule's shape and energy.

Molecular Dynamics (MD) Simulations for Conformational Analysis and Solvent Interactions

While quantum chemical calculations often focus on static structures, molecular dynamics (MD) simulations provide insight into a molecule's dynamic behavior over time. By simulating atomic motions, MD can reveal the flexibility, vibrations, and interactions of bicyclo[4.1.0]heptane alcohols with their environment, such as solvent molecules.

MD simulations have been used to explore the energy landscapes and predict the favorability of isomers in conjunction with DFT. In studies of enzyme-catalyzed oxidations of norcarane (B1199111) (bicyclo[4.1.0]heptane), MD simulations provided a basis for sampling different conformational outcomes within the enzyme's active site. researchgate.net This approach is crucial for understanding how the environment influences the reaction pathway.

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are fundamental to elucidating the electronic structure and predicting the reactivity of molecules like bicyclo[4.1.0]heptane alcohols. These methods have been applied to understand the unique properties conferred by the cyclopropane ring.

Computational Approaches to Strain Analysis and Bond Activation

The bicyclo[4.1.0]heptane structure possesses significant ring strain due to the fusion of the cyclopropane and cyclohexane (B81311) rings. Computational methods provide a direct way to quantify this strain energy. One approach involves using computational group equivalents, where the energy of the molecule is compared to a hypothetical strain-free reference calculated from the sum of its constituent group increments. swarthmore.edu

Table 3: Computed Strain Energy for Bicyclo[4.1.0]heptane

Computational MethodStrain Energy (kcal/mol)
W1BD32.4
G-432.9
CBS-APNO32.1
CBS-QB332.4
M062X/6-31+G(2df,p)31.1

Source: Data adapted from a study on computing hydrocarbon strain energies. swarthmore.edu

This inherent strain is not just a thermodynamic curiosity; it is key to the molecule's reactivity. Computational studies show that the σ* orbitals of the C2–H bonds can hyperconjugatively interact with the Walsh orbitals of the cyclopropane ring. semanticscholar.orgresearchgate.net This interaction activates these specific C-H bonds, lowering the barrier for processes like hydrogen atom transfer (HAT) and facilitating selective functionalization at positions adjacent to the cyclopropane ring. semanticscholar.orgresearchgate.net

Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) for Structural Comparisons

Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are potent three-dimensional quantitative structure-activity relationship (3D-QSAR) methodologies utilized to understand the correlation between the structural features of molecules and their biological activities. These computational techniques are instrumental in drug design and lead optimization by generating predictive models and graphical representations of molecular fields.

In the context of bicyclo[4.1.0]heptane derivatives, CoMFA and CoMSIA studies have been employed to elucidate the structural requirements for their interaction with specific biological targets. A notable study performed on a series of bicyclo[4.1.0]heptane derivatives as melanin-concentrating hormone receptor R1 (MCHR1) antagonists provides significant insights into the application of these methods. nih.gov This research established statistically significant models for a set of sixty-five molecules, which were further validated using a test set of ten molecules. nih.gov

The CoMFA model is predicated on the concept that steric and electrostatic fields are the primary determinants of a molecule's biological activity. The analysis generates a 3D grid around the aligned molecules, and the interaction energies between a probe atom and each molecule are calculated at the grid points. These energy values are then correlated with the biological activity data to build the QSAR model.

CoMSIA, a related technique, expands upon the CoMFA framework by considering additional molecular fields, including hydrophobic, hydrogen-bond donor, and hydrogen-bond acceptor properties. mdpi.com This method calculates similarity indices at each grid point using a Gaussian function, which can lead to more refined and interpretable 3D contour maps. mdpi.com

For the series of bicyclo[4.1.0]heptane derivatives studied as MCHR1 antagonists, both CoMFA and CoMSIA models yielded statistically robust results, indicating their predictive power. nih.gov The statistical parameters for both models are summarized in the table below.

Table 1: Statistical Summary of CoMFA and CoMSIA Models for Bicyclo[4.1.0]heptane Derivatives nih.gov

Parameter CoMFA Model CoMSIA Model
Cross-validated R² (q²) 0.680 0.639
Non-cross-validated R² 0.922 0.953
F value 114.351 92.802
Standard Error of Prediction 0.364 0.402
Standard Error of Estimate 0.180 0.146

The high q² and R² values for both models signify a strong correlation between the calculated molecular fields and the observed biological activities of the bicyclo[4.1.0]heptane derivatives. nih.gov The CoMFA model demonstrated strong predictive capability, which was utilized for the design of new potential antagonists. nih.gov

The results from these 3D-QSAR studies are often visualized as contour maps, which highlight regions where specific physicochemical properties are favorable or unfavorable for biological activity. For the bicyclo[4.1.0]heptane derivatives, the contour maps from the CoMFA and CoMSIA analyses revealed the critical role of steric and electrostatic interactions in determining their antagonist activity. nih.govresearchgate.net These maps provide a visual guide for identifying key structural features that can be modified to enhance the potency of these compounds. nih.gov The insights gained from these computational analyses are invaluable for the rational design of novel and more potent bicyclo[4.1.0]heptane-based therapeutic agents. nih.gov

Synthetic Applications of 2 Bicyclo 4.1.0 Heptan 2 Yl Ethan 1 Ol As a Versatile Intermediate

Role as a Building Block for Complex Organic Molecules

The bicyclo[4.1.0]heptane framework, also known as a norcarane (B1199111) skeleton, is a privileged motif in synthetic chemistry due to its distinct three-dimensional shape and inherent stability. smolecule.com The title compound, 2-(Bicyclo[4.1.0]heptan-2-yl)ethan-1-ol, serves as a key building block, providing this valuable scaffold for the synthesis of more intricate organic molecules. The hydroxyl group on the ethyl side chain offers a reactive site for a multitude of chemical modifications, such as oxidation, esterification, or conversion into a leaving group, enabling its integration into larger molecular frameworks.

Researchers utilize this building block to introduce the bicyclo[4.1.0]heptane unit into target molecules, which can impart desirable properties such as conformational rigidity and increased metabolic stability. This is particularly important in medicinal chemistry, where precise control over molecular shape is crucial for effective interaction with biological targets. For instance, related azabicyclo[4.1.0]heptane derivatives have been developed as key building blocks for drug discovery projects, capitalizing on their sp³-enriched, rigid 3D frameworks. researchgate.net The synthetic accessibility and chemical versatility of this compound and its congeners make them foundational components in the construction of complex natural products and novel pharmaceutical agents.

Scaffold for the Construction of Structurally Diverse Organic Systems

The inherent rigidity and defined stereochemistry of the bicyclo[4.1.0]heptane skeleton make it an excellent scaffold for designing and synthesizing structurally diverse organic molecules. Its utility spans from mimicking natural structures to creating entirely new molecular shapes with specific functions.

A significant application of the bicyclo[4.1.0]heptane scaffold derived from intermediates like this compound is in the synthesis of carbocyclic nucleoside analogues (CNAs). nih.govtdx.cat In these molecules, the bicyclo[4.1.0]heptane moiety replaces the furanose sugar ring of natural nucleosides. This substitution offers several advantages: the resulting analogues are more stable to enzymatic degradation (hydrolysis by phosphorylases) and the fused cyclopropane (B1198618) ring locks the six-membered carbocycle into a specific conformation. acs.orgnih.govacs.org

This conformational rigidity is thought to enhance binding to target enzymes by favoring a bioactive conformation. acs.org A highly stereoselective synthetic route has been developed starting from 1,4-cyclohexanedione (B43130) to produce enantiomerically pure bicyclo[4.1.0]heptane intermediates, which are then elaborated to incorporate various natural and unnatural nucleobases. acs.orgnih.govuab.cat These novel CNAs have been investigated for their potential as antiviral agents, with some derivatives showing moderate activity against viruses like the coxsackie B4 virus. nih.gov

Table 1: Key Intermediates in the Synthesis of Bicyclo[4.1.0]heptane-based Carbocyclic Nucleoside Analogues

Compound/IntermediateStarting MaterialKey Synthetic StepsResulting Scaffold
Enantiomerically pure bicyclo[4.1.0]heptane alcohol1,4-CyclohexanedioneAsymmetric reduction, cyclopropanationCore carbocyclic sugar mimic
Functionalized bicyclo[4.1.0]heptyl azideBicyclo[4.1.0]heptane alcoholAllylic oxidation, hydroboration, azidationPivotal intermediate for base introduction
Thymine & Guanine AnaloguesBicyclo[4.1.0]heptyl azideStepwise construction of nucleobasesFinal carbocyclic nucleosides
1,2,3-Triazole AnaloguesBicyclo[4.1.0]heptyl azideCycloaddition reactionsUnnatural base-modified nucleosides

The bicyclo[4.1.0]heptane core is a foundational element for constructing more complex cyclopropane-fused polycyclic systems. These intricate scaffolds are present in a number of natural products known for their broad biological activities, including anti-inflammatory and antimicrobial properties. chemrxiv.org Synthetic chemists have developed innovative methods to build upon the bicyclo[4.1.0]heptane framework.

Visible light-mediated photoclick reactions of diazoenals with dienes, for example, provide direct access to cyclopropane-fused tetralin and decalin scaffolds with multiple stereocenters and high diastereoselectivity. chemrxiv.orgchemrxiv.org Furthermore, radical cascade annulations of 1,6-enynes have been developed to furnish a diverse range of cyclopropane-fused bicyclic, tricyclic, and even spiro-tetracyclic compounds under mild, metal-free conditions. nih.gov These methods demonstrate the utility of cyclopropane-containing precursors in generating molecular complexity rapidly and efficiently. The resulting densely functionalized polycyclic structures are valuable in natural product synthesis and for creating libraries of complex molecules for biological screening. chemrxiv.org

Beyond nucleoside analogues, the rigid bicyclo[4.1.0]heptane scaffold serves as a valuable template in medicinal chemistry for developing new therapeutic agents. Its three-dimensional character makes it an attractive bioisostere for replacing planar aromatic rings in drug molecules. rsc.org This substitution can lead to improved physicochemical properties, such as increased solubility and better metabolic stability, while maintaining or enhancing biological activity. rsc.org

A notable example is the design and synthesis of novel antagonists for the melanin-concentrating hormone receptor R1 (MCHR1), a target for the treatment of obesity. researchgate.netnih.gov By incorporating the bicyclo[4.1.0]heptane scaffold, researchers were able to develop potent antagonists with significantly reduced off-target effects, such as hERG liability. nih.gov The defined spatial arrangement of substituents on this rigid framework allows for precise optimization of receptor-ligand interactions.

Precursor for Functional Materials Development (e.g., Liquid Crystals, Polymers)

The unique and rigid bicyclic structure of the bicyclo[4.1.0]heptane core makes it a candidate for the development of new functional materials. While the direct application of this compound in this area is not extensively documented, derivatives of its core structure have been explored as components in polymers.

For instance, the alternating copolymerization of 7-methylenebicyclo[4.1.0]heptane with carbon monoxide or ethylene (B1197577) has been achieved using palladium and cobalt complexes, respectively. researchgate.netacs.org These polymerization reactions yield copolymers with highly regulated structures. The inclusion of the bicyclic unit in the polymer backbone can impart unique thermal and mechanical properties. Although research in this area often focuses on related bicyclic systems like norbornane, the potential for bicyclo[4.1.0]heptane derivatives to serve as monomers for creating polymers with tailored properties remains an area of interest. smolecule.com

Exploration in Chemical Probe Design and Synthesis

Chemical probes are essential tools for studying biological processes. The bicyclo[4.1.0]heptane scaffold has found utility in the design of such probes. The parent hydrocarbon, norcarane (bicyclo[4.1.0]heptane), has been widely used as a mechanistic probe to investigate the reaction mechanisms of iron-containing enzymes, such as cytochrome P450. researchgate.net The pattern of oxidation products, including rearranged molecules, can provide insight into the nature of the reactive intermediates (e.g., radical vs. cationic) involved in the enzymatic reaction.

More recently, bicyclo[4.1.0]heptane scaffolds have been incorporated into the design of photoaffinity probes. These probes are designed to form covalent bonds with their biological targets upon irradiation with light, allowing for the identification of protein-ligand interactions. rsc.org While specific applications of this compound in this context are not yet reported, its structural framework is clearly relevant to the field of chemical biology and probe development.

Future Research Directions and Unexplored Reactivity

Development of Novel and More Efficient Enantioselective Routes to 2-(Bicyclo[4.1.0]heptan-2-yl)ethan-1-ol

The synthesis of enantiomerically pure this compound is of paramount importance for its potential applications in medicinal chemistry and materials science. Future research should focus on advancing current synthetic strategies to achieve higher efficiency, selectivity, and sustainability.

One promising avenue lies in the refinement of asymmetric cyclopropanation reactions. While methods like the Simmons-Smith reaction are known for generating the bicyclo[4.1.0]heptane core, the development of novel chiral ligands and catalytic systems is crucial for achieving high enantioselectivity, particularly with substrates bearing a hydroxyethyl (B10761427) side chain. nih.gov Exploration of transition-metal catalysis, for instance with gold(I)-carbene complexes, could offer new pathways to control the stereochemistry of the cyclopropanation step. nih.gov

Furthermore, biocatalytic approaches represent a largely untapped area for the synthesis of chiral bicyclo[4.1.0]heptane derivatives. mdpi.comelsevierpure.com The use of enzymes, either for the kinetic resolution of racemic mixtures of this compound or for the enantioselective synthesis from prochiral precursors, could provide highly efficient and environmentally benign routes to the desired enantiomers.

Below is a table summarizing potential enantioselective strategies:

Synthetic StrategyCatalyst/ReagentPotential Advantages
Asymmetric Simmons-SmithChiral Dioxaborolane LigandsWell-established, potential for high stereocontrol
Transition-Metal CatalysisChiral Gold(I) or Rhodium(II) ComplexesHigh turnover numbers, tunable ligand scaffolds
BiocatalysisLipases, DehydrogenasesHigh enantioselectivity, mild reaction conditions

Exploration of Unconventional Reaction Pathways and Advanced Catalytic Systems

The strained three-membered ring in this compound is a source of latent reactivity waiting to be harnessed. Future investigations should delve into unconventional reaction pathways that can selectively functionalize this scaffold.

Ring-opening reactions of the cyclopropane (B1198618) moiety offer a powerful tool for accessing diverse molecular architectures. ucl.ac.ukresearchgate.net The development of regioselective and stereoselective ring-opening protocols catalyzed by transition metals or Lewis acids could lead to the synthesis of functionalized cycloheptane (B1346806) derivatives. The directing effect of the primary alcohol group in these reactions warrants thorough investigation.

Moreover, the application of advanced catalytic systems , such as photoredox catalysis and dual catalysis, could unlock novel transformations. For instance, the generation of radical intermediates from the alcohol functionality or the bicyclic core could enable previously inaccessible C-H functionalization or cross-coupling reactions.

Integration of this compound Scaffolds in Cascade Reactions and Complex Total Synthesis

The rigid, three-dimensional structure of this compound makes it an attractive building block for the synthesis of complex natural products and bioactive molecules. researchgate.net Future research should focus on designing and implementing cascade reactions that leverage the inherent reactivity of this scaffold to rapidly build molecular complexity.

For example, a cascade sequence could be initiated by the ring-opening of the cyclopropane, followed by an intramolecular cyclization triggered by the hydroxyl group. Such strategies would be highly atom-economical and could provide efficient access to polycyclic systems. The bicyclo[4.1.0]heptane unit is a key structural motif in several natural products, and developing synthetic routes that incorporate this compound as a chiral building block is a significant goal. researchgate.net

Advanced Computational Modeling for Predictive Synthesis and Mechanism Elucidation

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for understanding and predicting chemical reactivity. acs.orgacs.orgnih.gov In the context of this compound, advanced computational modeling can play a pivotal role in several areas.

Predictive models for stereoselectivity in enantioselective synthesis can be developed by modeling the transition states of catalytic cyclopropanation reactions with different chiral ligands. nih.gov This would accelerate the discovery of optimal catalysts and reaction conditions.

Furthermore, elucidation of reaction mechanisms for novel transformations, such as transition-metal-catalyzed ring-opening or C-H functionalization reactions, can be achieved through detailed DFT studies. nih.gov These computational insights will be crucial for rational catalyst design and the optimization of reaction efficiency.

The table below highlights key areas for computational investigation:

Research AreaComputational MethodExpected Outcome
Enantioselective SynthesisDFT Transition State ModelingPrediction of optimal chiral ligands and stereochemical outcomes
Reaction MechanismDFT and Molecular DynamicsElucidation of reaction pathways and identification of key intermediates
Reactivity PredictionQuantum Chemical CalculationsIdentification of the most reactive sites and potential for novel transformations

Q & A

Basic Research Questions

Q. What are the key synthetic routes for 2-(Bicyclo[4.1.0]heptan-2-yl)ethan-1-ol, and how can reaction conditions be optimized?

  • Methodological Answer : Synthesis typically involves bicyclo[4.1.0]heptane ring formation followed by hydroxylation. A common approach uses catalytic cross-coupling (e.g., tert-butyl carbamate intermediates to protect functional groups during ring closure) . Optimization may include varying catalysts (e.g., palladium-based), reaction temperatures (80–120°C), and solvent systems (e.g., THF or DMF) to improve yield and purity. Characterization via 13C^{13}\text{C} and 1H^{1}\text{H} NMR is critical to confirm structural integrity .

Q. How does the bicyclo[4.1.0]heptane framework influence the compound’s physicochemical properties?

  • Methodological Answer : The strained bicyclic structure increases molecular rigidity, affecting solubility and stability. Computational modeling (e.g., DFT) can predict bond angles and strain energy, while experimental techniques like X-ray crystallography validate spatial arrangements. Comparative studies with non-bicyclic analogs show enhanced thermal stability (decomposition >200°C) and altered logP values (~2.5), impacting bioavailability .

Advanced Research Questions

Q. What strategies resolve contradictions in reported biological activities of bicyclo[4.1.0]heptane derivatives?

  • Methodological Answer : Discrepancies often arise from stereochemical variations or substituent positioning. For example, aminomethyl groups at position 2 vs. 3 on the bicyclic ring yield divergent enzyme-binding affinities (e.g., IC50_{50} differences of >50% in kinase assays). Systematic structure-activity relationship (SAR) studies, combined with molecular docking simulations, can isolate critical pharmacophores. Cross-referencing NMR and HPLC data ensures structural consistency across studies .

Q. How does stereochemistry at the bicyclo[4.1.0]heptane ring junction affect enzymatic interactions?

  • Methodological Answer : The (1R,2R,6S) configuration in related compounds enhances fit into hydrophobic enzyme pockets (e.g., cytochrome P450), as shown by 30% higher inhibition compared to enantiomers. Chiral HPLC or enzymatic resolution can isolate stereoisomers, while kinetic assays (e.g., KmK_m and VmaxV_{max} measurements) quantify activity differences. Case studies on similar bicyclo[2.2.1] systems demonstrate stereochemical tuning for selective receptor modulation .

Q. What advanced techniques characterize the compound’s reactivity in catalytic systems?

  • Methodological Answer : Mechanistic studies using 18O^{18}\text{O}-labeling or in-situ IR spectroscopy track hydroxyl group participation in oxidation/reduction reactions. For example, the hydroxyl group in this compound can act as a hydrogen-bond donor in palladium-catalyzed cross-couplings, accelerating reaction rates by 2–3 fold. Comparative TGA-DSC analysis assesses thermal stability under catalytic conditions .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.